N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea
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Overview
Description
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a biphenyl group, a carboxamide group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea typically involves the reaction of biphenyl-4-carbonyl chloride with N-[(1-phenylethyl)carbamothioyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[(1-phenylethyl)amino]carbonothioyl}-4-biphenylcarboxamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(1-phenylethyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-phenyl-N-(1-phenylethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C22H20N2OS/c1-16(17-8-4-2-5-9-17)23-22(26)24-21(25)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-16H,1H3,(H2,23,24,25,26) |
InChI Key |
ZCEAFLGQCHQXDZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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